trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea
Overview
Description
trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea: is an organic compound that features a naphthalene ring system with a hydroxyl group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea typically involves the reaction of 1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The thiourea moiety can be reduced to form thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea moiety can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenylamine: Lacks the thiourea moiety but shares the naphthalene ring system.
Thiourea: Lacks the naphthalene ring system but shares the thiourea moiety.
Naphthalene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness:
- The combination of the naphthalene ring system with both a hydroxyl group and a thiourea moiety makes trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUQSSRJOZYRV-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930974 | |
Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141034-13-1 | |
Record name | Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141034131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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